molecular formula C4H8N2S B6359083 2-(methylthio)-4,5-dihydro-1H-imidazole CAS No. 20112-79-2

2-(methylthio)-4,5-dihydro-1H-imidazole

Cat. No.: B6359083
CAS No.: 20112-79-2
M. Wt: 116.19 g/mol
InChI Key: MTIMDGQILFWMJI-UHFFFAOYSA-N
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Description

2-(Methylthio)-4,5-dihydro-1H-imidazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. The presence of the methylthio group adds unique characteristics to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.

Scientific Research Applications

2-(Methylthio)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their biological activity.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its reactivity and stability are advantageous.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)aniline: Another sulfur-containing heterocycle with similar reactivity.

    4,5-Dihydro-1H-imidazole: Lacks the methylthio group but shares the imidazole core structure.

    2-Methylthio-1H-imidazole: Similar structure but with different substitution patterns.

Uniqueness

2-(Methylthio)-4,5-dihydro-1H-imidazole is unique due to the presence of both the imidazole ring and the methylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIMDGQILFWMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942141
Record name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20112-79-2, 5464-11-9
Record name 2-(Methylthio)-2-imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20112-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthio-2-imidazoline hydroiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-2-(methylthio)-1H-imidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
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Record name 4,5-dihydro-2-(methylthio)-1H-imidazole
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Q & A

Q1: What is the primary application of 2-(methylthio)-2-imidazoline in organic synthesis?

A1: 2-(methylthio)-2-imidazoline serves as an efficient annelating reagent. [, , ] This means it can react with other molecules to form fused ring systems, specifically imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]thieno[2,3-d]pyrimidines. [] This property makes it valuable for synthesizing novel heterocyclic compounds with potential biological activities.

Q2: Can you provide an example of 2-(methylthio)-2-imidazoline's use in constructing a specific class of compounds?

A2: Researchers successfully utilized 2-(methylthio)-2-imidazoline to synthesize a series of tricyclic, linearly fused N-aryl pyrimidones. [] This involved reacting the compound with 2-chloro-3-pyridine- and 2-chloro-3-pyrazinecarbonyl chlorides, followed by reactions with aromatic amines. The resulting compounds, including imidazo[1,2-a]pyrido[2,3-d]pyrimidin-5(10H)-ones and pyrimido[1,2-a]pyrazino[2,3-d]pyrimidin-6(6H)-ones, represent a novel class of heterocycles.

Q3: Beyond its role as an annelating agent, has 2-(methylthio)-2-imidazoline been explored for other synthetic applications?

A3: Yes, 2-(methylthio)-2-imidazoline derivatives, particularly 1-(2-fluorobenzoyl)-2-methylthio-2-imidazoline, were explored in double displacement reactions. [] These reactions with 1,1-dialkylhydrazines led to the formation of 2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-ones. This methodology proved valuable for constructing tricyclic heterocycles beyond the initial scope of the compound.

Q4: Has 2-(methylthio)-2-imidazoline been used in the synthesis of any biologically relevant molecules?

A4: Indeed, 2-(methylthio)-2-imidazoline plays a crucial role in the synthesis of specifically labeled creatinine. [] Reaction of its hydroiodide salt with ammonia-[15N] yields creatinine-[15NH2] with high specificity and yield. This labeled creatinine is a valuable tool for metabolic studies and potentially for diagnostic applications.

Q5: Are there any studies on the compatibility of 2-(methylthio)-2-imidazoline with different reaction conditions or materials?

A5: While specific material compatibility data is limited in the provided literature, research demonstrates the successful use of 2-(methylthio)-2-imidazoline in reactions involving hexamethylphosphorous triamide (HMPT). [] Further research is necessary to fully understand its compatibility with a broader range of solvents and reagents.

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